Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent, an anticoronaviral agent and a ferroptosis inhibitor. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It is functionally related to a piperidine-2,6-dione.
Cycloheximide is a natural product found in Streptomyces, Streptomyces pulveraceus, and Streptomyces griseus with data available.
Cycloheximide can cause developmental toxicity according to state or federal government labeling requirements.
Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis.
Cycloheximide
CAS No.: 66-81-9
Cat. No.: VC0524722
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 66-81-9 |
---|---|
Molecular Formula | C15H23NO4 |
Molecular Weight | 281.35 g/mol |
IUPAC Name | 4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione |
Standard InChI | InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1 |
Standard InChI Key | YPHMISFOHDHNIV-FSZOTQKASA-N |
Isomeric SMILES | C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C |
SMILES | CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C |
Canonical SMILES | CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C |
Appearance | Solid powder |
Colorform | Plates from amyl acetate, water or 30% methanol Crystals |
Melting Point | 247 to 250 °F (EPA, 1998) 119.5-121 °C; also listed as 115-16 °C Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/ 119.5-121 °C |
Chemical Structure and Mechanism of Action
Structural Characteristics
Cycloheximide (C₁₅H₂₃NO₄) features a glutarimide ring fused to a cyclohexane moiety, enabling its interaction with the ribosomal E-site. This stereospecific binding disrupts elongation factor 2 (eEF2)-mediated tRNA translocation, freezing ribosomes on mRNA templates during the elongation phase . The compound’s specificity for 80S eukaryotic ribosomes spares prokaryotic and mitochondrial translation systems, making it invaluable for distinguishing nuclear-encoded versus organelle-synthesized proteins .
Ribosomal Targeting Dynamics
At concentrations of 50–500 nM, cycloheximide achieves partial (20–40%) protein synthesis inhibition while permitting limited transcriptional activity—a paradoxical effect enabling its neuroprotective applications . Higher micromolar doses induce near-complete translational arrest but lose cytoprotective efficacy, suggesting concentration-dependent pleiotropy . Structural studies reveal that cycloheximide’s β-epoxide group forms critical hydrogen bonds with 25S rRNA nucleotides U2873 and G2874 in the ribosomal E-site, locking the peptidyl-tRNA in a pre-translocation state .
Historical Background and Discovery
Evolution of Research Applications
The 1980s saw cycloheximide repurposed for studying protein turnover via pulse-chase experiments. Seminal work by Helinek and colleagues demonstrated its utility in hepatocyte models, where 1 μM doses inhibited termination more effectively than initiation, establishing protocols still used today . Parallel studies revealed differential effects on cytoplasmic versus mitochondrial translation, enabling mapping of organellar proteomes .
Research Applications and Experimental Protocols
Half-Life Determination
Cycloheximide chase experiments remain the gold standard for measuring protein stability. In hippocampal neurons, 50 μg/mL treatments combined with Western blotting revealed β-amyloid precursor protein (APP) half-lives of 2.1 ± 0.3 hours, contrasting with 8.5 ± 1.2 hours for tau isoforms .
Table 1: Cycloheximide Dosing in Model Systems
Ribosome Profiling
Translational pausing studies employ 100 μg/mL cycloheximide to freeze ribosomes on mRNA, enabling high-resolution mapping of elongation kinetics. Recent work identified 2,341 ribosome stalling sites in yeast, including novel pause motifs enriched in regulatory genes .
Mitochondrial Studies
Cycloheximide’s inability to inhibit mitochondrial translation (IC₅₀ > 1 mM) facilitates isolation of organelle-encoded proteins. Combined with chloramphenicol (80S-sparing inhibitor), this approach revealed that only 13 of 1,148 mitochondrial proteins are synthesized in organello .
Pharmacological and Toxicological Profile
Acute Toxicity Mechanisms
Cycloheximide induces DNA strand breaks at ≥10 μM via topoisomerase II poisoning, with an LD₅₀ of 2 mg/kg in rodents . Reproductive studies show 0.5 mg/kg/day doses reduce sperm motility by 73% in rats through oxidative damage to midpiece mitochondria .
Detoxification Strategies
Alkaline hydrolysis (pH > 9) rapidly degrades cycloheximide into nontoxic cyclohexanone and glutaric acid derivatives. Decontamination protocols recommend 0.1 M sodium bicarbonate washes, achieving 99.8% inactivation within 5 minutes .
Emerging Biological Effects
Neuroprotection via Antioxidant Induction
Low-dose cycloheximide (50–100 nM) upregulates Bcl-2 (4.2-fold) and catalase (2.8-fold) in hippocampal neurons, conferring resistance to β-amyloid toxicity . The mechanism involves p38 MAPK-mediated transcription of immediate early genes, as shown by 5.6-fold increases in c-Fos hnRNA .
Receptor Trafficking Modulation
Pretreatment with 500 nM cycloheximide reduces cell surface EGFR density by 38% through p38-dependent internalization, blunting EGF-induced ERK phosphorylation by 64% . This ligand-independent effect complicates interpretation of trafficking studies using cycloheximide to block new receptor synthesis.
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